molecular formula C23H24O B161580 4-Methyl-2,6-bis(1-phenylethyl)phenol CAS No. 1817-68-1

4-Methyl-2,6-bis(1-phenylethyl)phenol

Cat. No. B161580
CAS RN: 1817-68-1
M. Wt: 316.4 g/mol
InChI Key: QFCGHEBLSUPGPF-UHFFFAOYSA-N
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Description

4-Methyl-2,6-bis(1-phenylethyl)phenol, also known as BHT-Phenol, is a synthetic antioxidant commonly used in the food industry to prevent spoilage and rancidity of fats and oils. It is also used in cosmetics, pharmaceuticals, and plastics. BHT-Phenol is a phenolic compound that has been extensively studied for its antioxidant properties and its potential use in various fields of research.

Mechanism Of Action

4-Methyl-2,6-bis(1-phenylethyl)phenol acts as an antioxidant by scavenging free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and tissues. It also has the ability to regenerate other antioxidants, such as vitamin E, which further enhances its antioxidant activity.

Biochemical And Physiological Effects

4-Methyl-2,6-bis(1-phenylethyl)phenol has been shown to have a variety of biochemical and physiological effects. It has been reported to modulate the expression of genes involved in oxidative stress, inflammation, and cell proliferation. It has also been shown to have anti-inflammatory and anti-apoptotic effects, as well as the ability to enhance immune function.

Advantages And Limitations For Lab Experiments

4-Methyl-2,6-bis(1-phenylethyl)phenol has several advantages as a research tool, including its stability, low toxicity, and ease of use. However, it also has some limitations, including its potential to interfere with certain assays and its potential to act as a pro-oxidant under certain conditions.

Future Directions

There are several potential future directions for research on 4-Methyl-2,6-bis(1-phenylethyl)phenol. One area of interest is its potential use in the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Another area of interest is its potential use as a radioprotective agent. Additionally, further research is needed to fully understand the mechanisms underlying its antioxidant activity and its potential interactions with other compounds.

Synthesis Methods

The synthesis of 4-Methyl-2,6-bis(1-phenylethyl)phenol involves the reaction of 4-methyl-2,6-dinitrophenol with 1-phenylethanol in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization. Other methods of synthesis have also been reported, including the use of different reducing agents and solvents.

Scientific Research Applications

4-Methyl-2,6-bis(1-phenylethyl)phenol has been extensively studied for its antioxidant properties and its potential use in various fields of research. It has been shown to have a protective effect against oxidative stress, which is implicated in a variety of diseases including cancer, cardiovascular disease, and neurodegenerative disorders. 4-Methyl-2,6-bis(1-phenylethyl)phenol has also been investigated for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced oxidative damage.

properties

CAS RN

1817-68-1

Product Name

4-Methyl-2,6-bis(1-phenylethyl)phenol

Molecular Formula

C23H24O

Molecular Weight

316.4 g/mol

IUPAC Name

4-methyl-2,6-bis(1-phenylethyl)phenol

InChI

InChI=1S/C23H24O/c1-16-14-21(17(2)19-10-6-4-7-11-19)23(24)22(15-16)18(3)20-12-8-5-9-13-20/h4-15,17-18,24H,1-3H3

InChI Key

QFCGHEBLSUPGPF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C(C)C2=CC=CC=C2)O)C(C)C3=CC=CC=C3

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)C2=CC=CC=C2)O)C(C)C3=CC=CC=C3

Other CAS RN

1817-68-1

Origin of Product

United States

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